![molecular formula C18H19N5O2 B5627572 4-[3-(1H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5627572.png)
4-[3-(1H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]-1-cyclopentyl-2-pyrrolidinone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, involves a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes. The structures of these compounds have been confirmed by IR, 1H NMR, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008). Another approach for synthesizing related compounds involves tandem reactions to construct pyrido[1,2-a]benzimidazole moieties under mild conditions, highlighting the versatility of methods available for generating complex structures involving benzimidazole and oxadiazole units (Yang et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and HRMS. For example, novel substituted 1,3,4-oxadiazole derivatives were characterized, providing insights into the structural features that influence optical properties (Yang et al., 2011). The detailed structural analysis aids in understanding the electronic and spatial arrangement critical for the chemical reactivity and physical properties of these compounds.
Chemical Reactions and Properties
Chemical transformations of benzimidazole derivatives have led to the synthesis of various compounds, demonstrating the reactivity of the core structure towards different reagents. For instance, N-substituted benzimidazole derivatives were synthesized by alkylation, highlighting the potential for derivatization and functionalization of the basic scaffold (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).
Physical Properties Analysis
The physical properties, such as absorption and fluorescence spectral characteristics, of related compounds have been investigated in various solvents, revealing insights into the electronic properties and potential applications of these materials in optical devices. For example, the UV–vis absorption and fluorescence spectral characteristics of pyrido[1,2-a]benzimidazole-containing 1,3,4-oxadiazole derivatives were studied, showing blue-green emissions and high quantum yields of fluorescence (Yang et al., 2011).
Mechanism of Action
The mechanism of action of benzimidazole and oxadiazole derivatives can vary widely depending on their specific structures and functional groups. They have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, antitumor, and many others .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-(3H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]-1-cyclopentylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-16-8-12(9-23(16)13-3-1-2-4-13)18-21-17(22-25-18)11-5-6-14-15(7-11)20-10-19-14/h5-7,10,12-13H,1-4,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUDDZAFLGJYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]-1-cyclopentyl-2-pyrrolidinone |
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